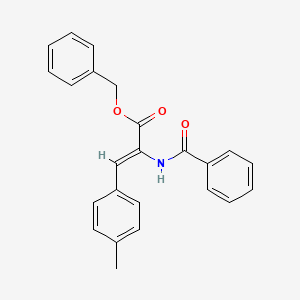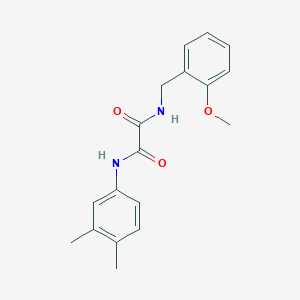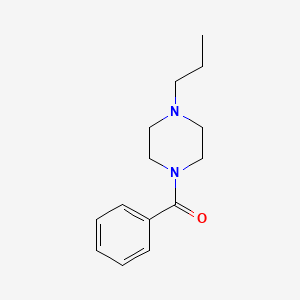![molecular formula C15H20ClNO2 B4848666 1-[2-(2-chlorophenoxy)propanoyl]azepane](/img/structure/B4848666.png)
1-[2-(2-chlorophenoxy)propanoyl]azepane
描述
1-[2-(2-chlorophenoxy)propanoyl]azepane, also known as CPAA, is a synthetic compound that belongs to the family of azepanes. It is a potential drug candidate that has been extensively studied in recent years due to its promising pharmacological properties. CPAA has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects.
作用机制
The mechanism of action of 1-[2-(2-chlorophenoxy)propanoyl]azepane is not fully understood. However, it has been suggested that 1-[2-(2-chlorophenoxy)propanoyl]azepane exerts its biological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. 1-[2-(2-chlorophenoxy)propanoyl]azepane has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating inflammation and cell differentiation.
Biochemical and Physiological Effects
1-[2-(2-chlorophenoxy)propanoyl]azepane has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). 1-[2-(2-chlorophenoxy)propanoyl]azepane has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, 1-[2-(2-chlorophenoxy)propanoyl]azepane has been shown to reduce the deposition of extracellular matrix proteins, such as collagen and fibronectin, in fibrotic tissues.
实验室实验的优点和局限性
1-[2-(2-chlorophenoxy)propanoyl]azepane has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 1-[2-(2-chlorophenoxy)propanoyl]azepane has also been extensively studied for its biological activities, which makes it a useful tool for investigating various signaling pathways and biological processes. However, 1-[2-(2-chlorophenoxy)propanoyl]azepane has some limitations for laboratory experiments. It has a relatively short half-life in vivo, which may limit its therapeutic potential. Additionally, 1-[2-(2-chlorophenoxy)propanoyl]azepane may have off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-[2-(2-chlorophenoxy)propanoyl]azepane. One potential direction is to investigate the therapeutic potential of 1-[2-(2-chlorophenoxy)propanoyl]azepane in various disease models, such as inflammatory diseases, cancer, and fibrosis. Another direction is to elucidate the molecular mechanisms underlying the biological effects of 1-[2-(2-chlorophenoxy)propanoyl]azepane, including its interactions with various signaling pathways and cellular targets. Additionally, further optimization of the synthesis of 1-[2-(2-chlorophenoxy)propanoyl]azepane may lead to the development of more potent and selective analogs with improved pharmacological properties.
科学研究应用
1-[2-(2-chlorophenoxy)propanoyl]azepane has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-[2-(2-chlorophenoxy)propanoyl]azepane has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 1-[2-(2-chlorophenoxy)propanoyl]azepane has been shown to have anti-fibrotic effects by reducing the deposition of extracellular matrix proteins in fibrotic tissues.
属性
IUPAC Name |
1-(azepan-1-yl)-2-(2-chlorophenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-12(19-14-9-5-4-8-13(14)16)15(18)17-10-6-2-3-7-11-17/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLQOYGRNLACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(2-chlorophenoxy)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(2-{1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperidinyl}ethyl)pyridine](/img/structure/B4848605.png)
![N-({2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4848611.png)
![(2-methoxyphenyl){1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4848612.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl]-N-phenylacetamide](/img/structure/B4848620.png)
![methyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B4848622.png)
![3-(2-furylmethyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4848625.png)
![5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4848629.png)

![4-(3-chlorophenyl)-1-mercapto-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4848639.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4848654.png)

![2-cyano-N-(2-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4848679.png)